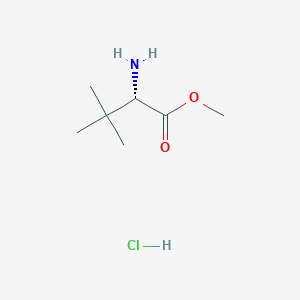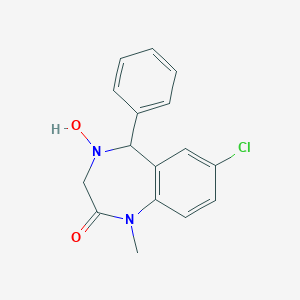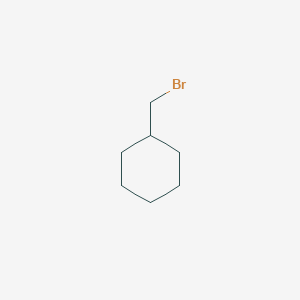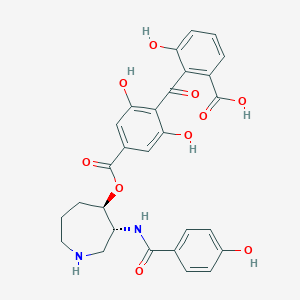
Balanol
Descripción general
Descripción
Balanol es un metabolito fúngico producido por el hongo Verticillium balanoides. Es un potente inhibidor de las quinasas de serina/treonina, proteína quinasa A (PKA) y proteína quinasa C (PKC), uniéndose de manera similar al ATP . This compound fue descubierto en 1993 durante la búsqueda de nuevos inhibidores de PKC, una familia de quinasas de serina/treonina cuya sobreactivación está asociada con numerosas enfermedades humanas, incluido el cáncer .
Aplicaciones Científicas De Investigación
Balanol tiene numerosas aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza como un potente inhibidor competitivo de ATP de la proteína quinasa C (PKC) y la proteína quinasa A (PKA), lo que lo hace valioso para estudiar las vías de transducción de señales y las enfermedades relacionadas con las quinasas . This compound y sus análogos también se utilizan para investigar los roles de la selectividad y la flexibilidad de las proteínas en la inhibición de las quinasas .
Mecanismo De Acción
Balanol ejerce sus efectos uniéndose al sitio de unión al ATP de las quinasas de serina/treonina, específicamente la proteína quinasa A (PKA) y la proteína quinasa C (PKC) . La unión de this compound a estas quinasas inhibe su actividad, interrumpiendo así la fosforilación de las proteínas diana involucradas en las vías de transducción de señales . Los objetivos moleculares de this compound incluyen las subunidades catalíticas de PKA y PKC, y su mecanismo de unión involucra interacciones con residuos clave de aminoácidos en el sitio de unión al ATP .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Balanol acts as an ATP-competitive inhibitor in kinases . It interacts with various enzymes, proteins, and other biomolecules, particularly those involved in kinase activity. The nature of these interactions is largely competitive, with this compound mimicking ATP to inhibit kinase activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits PKC isozymes and PKA, which play crucial roles in cell signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an ATP mimic, this compound binds to the ATP-binding site of kinases, inhibiting their activity .
Metabolic Pathways
This compound is involved in metabolic pathways related to kinase activity. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Balanol se puede sintetizar mediante una serie de reacciones químicas que involucran el acoplamiento de benzofenona, hexahidroazepana y porciones de 4-hidroxibenzilo. Las porciones de benzofenona y hexahidroazepana están conectadas a través de un enlace éster, mientras que las porciones de azepana y benzoilo están conectadas a través de un enlace amida . La ruta sintética implica múltiples pasos, incluida la protección y desprotección de grupos funcionales, reacciones de acoplamiento y procesos de purificación.
Métodos de producción industrial: La producción industrial de this compound implica la optimización de las condiciones de fermentación utilizando el hongo Tolypocladium ophioglossoides. La producción se puede mejorar mediante la sobreexpresión del gen regulador situado en el clúster blnR, que regula positivamente la biosíntesis de this compound . Las condiciones de medio y fermentación optimizadas pueden llevar a la producción de this compound a nivel de gramos .
Análisis De Reacciones Químicas
Tipos de reacciones: Balanol experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura molecular de this compound para mejorar su afinidad de unión y selectividad para quinasas proteicas específicas.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones químicas de this compound incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente involucran temperaturas controladas, niveles de pH y sistemas de solventes para garantizar las transformaciones químicas deseadas.
Productos principales: Los productos principales formados a partir de las reacciones químicas de this compound incluyen sus análogos y derivados, que están diseñados para mejorar sus propiedades farmacológicas y selectividad para quinasas específicas .
Comparación Con Compuestos Similares
Balanol es único en su estructura y propiedades de unión en comparación con otros inhibidores de quinasas. Compuestos similares incluyen estaurosporina, azepinostatina y ofiocordina . Si bien la estaurosporina es un inhibidor de quinasas bien conocido con una amplia especificidad, this compound exhibe una mayor selectividad para PKA y PKC . Azepinostatina y ofiocordina están estructuralmente relacionados con this compound pero difieren en sus patrones de unión y afinidades de unión . La estructura única de this compound permite interacciones distintas con el sitio de unión al ATP, lo que lo convierte en una herramienta valiosa para estudiar la inhibición de las quinasas y desarrollar inhibidores selectivos .
Propiedades
IUPAC Name |
2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFCXJZFZPEJD-XMSQKQJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318143 | |
| Record name | (-)-Balanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63590-19-2 | |
| Record name | (-)-Balanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63590-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Balanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


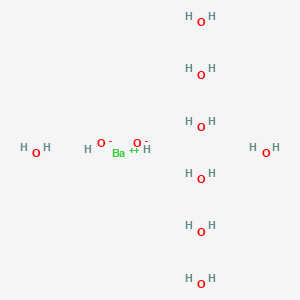
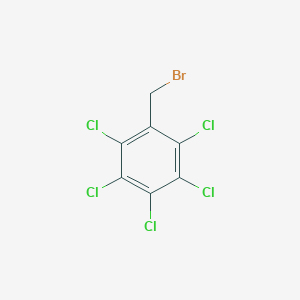

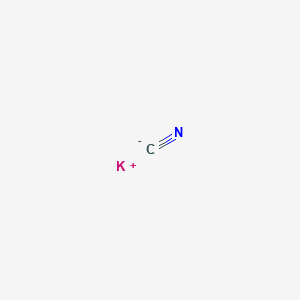

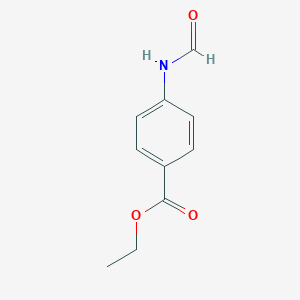
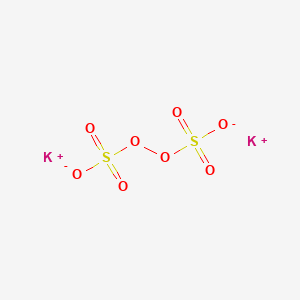
![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)

